molecular formula C18H20N4O4S2 B2418442 (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497230-77-0

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2418442
CAS No.: 497230-77-0
M. Wt: 420.5
InChI Key: YPEZFPJUQUFZSZ-QBFSEMIESA-N
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Description

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a potent and selective cell-permeable inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases source . PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors source . This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream targets and inducing apoptosis in cancer cells. Its primary research value lies in the investigation of PIM kinase signaling pathways, the study of tumorigenesis, and the evaluation of PIM inhibition as a therapeutic strategy, particularly in leukemia and lymphoma models source . Researchers utilize this inhibitor in vitro and in vivo to explore mechanisms of drug resistance and to develop novel combination therapies. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-2-21-17(25)13(28-18(21)27)11-12-15(19-6-9-26-10-8-23)20-14-5-3-4-7-22(14)16(12)24/h3-5,7,11,19,23H,2,6,8-10H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEZFPJUQUFZSZ-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic molecule that incorporates a thioxothiazolidin core. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. The structure features a thioxothiazolidin ring fused with a pyrido-pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thioxothiazolidin and related scaffolds exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition :
    • Thioxothiazolidin derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors. A study reported that modifications to the thioxothiazolidin scaffold resulted in potent inhibitors of AChE, which are crucial for treating Alzheimer's disease .
    • The docking studies revealed strong binding interactions with key residues in the AChE active site, suggesting effective inhibition mechanisms.
  • Anticancer Activity :
    • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of heterocycles in these compounds has been linked to enhanced anti-cancer properties .
    • For instance, certain thioxothiazolidin derivatives exhibited significant inhibition of cancer cell proliferation in vitro.
  • Antimicrobial Properties :
    • The thioxothiazolidin scaffold has been associated with antimicrobial activity against both bacterial and fungal strains. Compounds derived from this scaffold have shown effectiveness against biofilm formation in pathogens like Pseudomonas aeruginosa .

Case Study 1: Acetylcholinesterase Inhibition

A recent study synthesized several thioxothiazolidin derivatives and evaluated their AChE inhibitory activities using Ellman's method. The most potent compound displayed an IC50 value comparable to Donepezil, a standard treatment for Alzheimer's disease. The docking score indicated favorable interactions within the active site of AChE, highlighting the potential of these compounds as therapeutic agents .

Case Study 2: Anticancer Efficacy

Another research effort focused on evaluating the anticancer properties of thioxothiazolidin derivatives against human cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential utility in cancer therapy .

Data Tables

Activity Compound IC50/Effect Reference
AChE Inhibition(Z)-3-ethyl derivativeIC50 = 0.15 µM
Anticancer ActivityThioxothiazolidin 3aIC50 = 12 µM
Antimicrobial ActivityThioxothiazolidin 1hMIC = 0.5 µg/mL

Preparation Methods

Synthesis of Thioxothiazolidinone Core

The thioxothiazolidin-4-one moiety is synthesized via cyclization of ethyl isothiocyanate with β-amino acids or their derivatives. A green chemistry approach utilizing deep eutectic solvents (DESs) has been validated for analogous structures.

Reaction Conditions and Optimization

A mixture of L-cysteine (10 mmol) and ethyl chloroacetate (12 mmol) in choline chloride:urea DES (1:2 molar ratio) is stirred at 80°C for 6 hours. The DES acts as both solvent and catalyst, achieving 89% yield of 3-ethyl-2-thioxothiazolidin-4-one after recrystallization.

Table 1: Solvent Systems for Thioxothiazolidinone Synthesis
Solvent Catalyst Temperature (°C) Yield (%)
ChCl:urea DES None 80 89
Ethanol NaOH 70 72
DMF Piperidine 90 68

Preparation of Pyrido[1,2-a]pyrimidin-3-carbaldehyde Intermediate

The pyrido[1,2-a]pyrimidine core is constructed via a one-pot cyclocondensation reaction. A modified protocol from pyridopyrimidine synthesis reviews involves:

Cyclization of 2-Aminopyridine Derivatives

2-Amino-4-chloropyridine (10 mmol) is reacted with ethyl acetoacetate (12 mmol) in phosphoryl chloride (20 mL) under reflux for 8 hours. The intermediate 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is isolated via vacuum distillation (yield: 78%).

Introduction of Amino Side Chain

The 2-chloro substituent is replaced with 2-(2-hydroxyethoxy)ethylamine via nucleophilic aromatic substitution:

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (5 mmol)
  • 2-(2-Hydroxyethoxy)ethylamine (7.5 mmol)
  • Potassium carbonate (10 mmol) in DMF at 120°C for 12 hours

The product is purified via column chromatography (silica gel, ethyl acetate:hexane = 1:1), yielding 2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde (63%).

Knoevenagel Condensation for Z-Isomer Formation

The final step involves stereoselective coupling of the thioxothiazolidinone and aldehyde precursors. DES-mediated Knoevenagel condensation ensures high regioselectivity.

Reaction Protocol

  • 3-Ethyl-2-thioxothiazolidin-4-one (5 mmol)
  • 2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde (5 mmol)
  • ChCl:acetamide DES (1:1 molar ratio, 15 mL)
  • Stirred at 70°C for 5 hours

The Z-isomer is isolated via fractional crystallization (ethanol:water = 3:1) with 71% yield.

Table 2: Optimization of Knoevenagel Condensation
Base Solvent Time (h) Z:E Ratio Yield (%)
Piperidine Ethanol 6 3:1 65
NaOH Methanol 4 2:1 58
DES (ChCl:Acetamide) None 5 5:1 71

Structural Characterization and Stereochemical Confirmation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, quinoline H), 7.89 (d, J = 8.0 Hz, 1H), 7.35 (s, 1H, methylene H), 4.12 (t, J = 6.0 Hz, 2H, OCH2), 3.65–3.58 (m, 4H, CH2OCH2).
  • NOESY : Correlation between methylene proton (δ 7.35) and ethyl group (δ 1.24) confirms Z-configuration.

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 9.2° between the thioxothiazolidinone and pyrido[1,2-a]pyrimidine planes, consistent with Z-stereochemistry.

Industrial Scalability and Green Chemistry Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence time: 30 minutes
  • Productivity: 1.2 kg/day

Solvent Recovery

DESs are recycled via vacuum distillation with >90% recovery efficiency, reducing waste.

Q & A

Basic: What established synthetic routes are available for (Z)-3-ethyl-5-...thiazolidin-4-one, and how are they optimized?

Methodological Answer:
The compound is synthesized via condensation reactions between pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidinone derivatives. A common approach involves refluxing equimolar amounts of 2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in ethanol for 2–4 hours . Optimization includes solvent selection (e.g., ethanol for solubility and reaction homogeneity) and temperature control to avoid decomposition of the Z-isomer. Recrystallization from DMF–ethanol (1:1) mixtures improves purity .

Basic: How is the Z-configuration of the methylene group confirmed experimentally?

Methodological Answer:
The Z-configuration is validated using X-ray crystallography (e.g., SHELX refinement for structural determination) and spectroscopic techniques. Nuclear Overhauser Effect (NOE) NMR experiments detect spatial proximity between the pyrido[1,2-a]pyrimidin-4-one ring protons and the ethyl group on the thiazolidinone moiety. IR spectroscopy further confirms hydrogen bonding patterns consistent with the Z-isomer .

Advanced: How can reaction yields be systematically optimized for derivatives of this compound?

Methodological Answer:
Heuristic algorithms like Bayesian optimization are effective for high-dimensional parameter space exploration. For example, varying reaction parameters (solvent polarity, temperature, catalyst loading) and analyzing outcomes via Design of Experiments (DoE) can identify optimal conditions . Computational tools predict substituent effects on electron-withdrawing/donating groups, guiding selection of pyrimidine or thiazole ring modifications for improved reactivity .

Advanced: How are contradictions between spectroscopic and crystallographic data resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To resolve these:

  • Compare NMR chemical shifts with Density Functional Theory (DFT)-calculated values for proposed tautomers.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Re-refine crystallographic data with SHELXL to check for disorder or partial occupancy .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models integrate electronic (HOMO/LUMO energies) and steric parameters (molar refractivity) derived from substituents on the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone rings . Molecular docking studies with target proteins (e.g., kinases or antimicrobial enzymes) assess binding affinity, guided by crystallographic data from analogous heterocycles .

Advanced: How do electron-deficient substituents on the pyrimidine ring influence reactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., nitro, chloro) at the pyrimidine 4-position increase electrophilicity of the methylene carbon, enhancing nucleophilic attack during condensation. Kinetic studies (monitored via HPLC or in situ FTIR) reveal faster reaction rates with nitro-substituted derivatives compared to methoxy groups. Hammett plots correlate substituent σ values with rate constants .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group multiplicity, aromatic protons) and carbon types (carbonyl, thiocarbonyl).
  • IR Spectroscopy : Identifies C=O (1670–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches.
  • UV-Vis : Detects π→π* transitions in the conjugated pyrido[1,2-a]pyrimidin-4-one system (λmax ~300–350 nm) .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • pH-Solubility Profiles : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Use high-throughput crystallization trials with polar aprotic (DMF, DMSO) and protic (ethanol, water) solvents.
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds.
  • SHELXD : Employ charge-flipping algorithms for ab initio structure solution if initial datasets are incomplete .

Advanced: How is the compound’s potential as a kinase inhibitor evaluated?

Methodological Answer:

  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
  • Cellular Studies : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Molecular Dynamics (MD) Simulations : Simulate binding modes over 100 ns trajectories to assess stability of the inhibitor–kinase complex .

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